2-[6-(Bromomethyl)-2-pyridyl]-2-propanol
Description
2-[6-(Bromomethyl)-2-pyridyl]-2-propanol is a brominated pyridine derivative featuring a 2-propanol moiety and a bromomethyl (-CH2Br) substituent at the 6-position of the pyridyl ring. This compound is structurally significant due to its dual functional groups: the bromomethyl group acts as a reactive site for nucleophilic substitutions or cross-coupling reactions, while the tertiary alcohol (2-propanol) contributes to steric effects and hydrogen-bonding capabilities.
Properties
IUPAC Name |
2-[6-(bromomethyl)pyridin-2-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,12)8-5-3-4-7(6-10)11-8/h3-5,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNXNHDKTIUGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=N1)CBr)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
It is known that bromomethyl groups often serve as reactive sites in biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules
Cellular Effects
Brominated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Brominated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 2-[6-(Bromomethyl)-2-pyridyl]-2-propanol on cellular function in in vitro or in vivo studies have not been reported.
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models.
Biological Activity
2-[6-(Bromomethyl)-2-pyridyl]-2-propanol, a compound with significant structural features, has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse research findings.
The compound is characterized by a pyridine ring substituted with a bromomethyl group and an alcohol functional group. Its molecular formula is C_10H_12BrN_O, indicating the presence of halogen and hydroxyl groups that may influence its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing pyridine rings have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. A study demonstrated that modifications in the bromine substitution significantly affect the antimicrobial potency of these compounds .
Anticancer Properties
The compound's structural analogs have been investigated for anticancer activities. In vitro studies revealed that certain derivatives can inhibit cell proliferation in cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. A notable case study involved a derivative demonstrating selective cytotoxicity against human colon cancer cells .
Neuroprotective Effects
Some studies suggest that compounds with similar structures may possess neuroprotective effects. The presence of the pyridine moiety is linked to the inhibition of acetylcholinesterase, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Modulation : It may alter ROS levels within cells, influencing oxidative stress responses.
- Signal Transduction Pathways : The compound could interfere with signaling pathways that regulate cell growth and apoptosis.
Case Studies
- Antimicrobial Efficacy :
- Cytotoxicity in Cancer Cells :
- Neuroprotective Studies :
Data Tables
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Position: The position of bromine on the pyridine ring significantly impacts electronic properties. For example, 2-(6-Bromopyridin-3-yl)propan-2-ol (3-position Br) exhibits distinct reactivity compared to 2-[6-(Bromomethyl)-2-pyridyl]-2-propanol (6-position CH2Br) due to differences in resonance and inductive effects .
- Bromomethyl vs. Bromo : The bromomethyl group in the target compound introduces a longer carbon chain, increasing steric bulk and providing a versatile alkylation site. In contrast, direct bromo substituents (e.g., 139163-56-7) are more electronegative, favoring electrophilic aromatic substitution .
Physical and Spectral Properties
- Boiling/Melting Points: 2-(2-Pyridyl)-2-propanol derivatives exhibit moderate boiling points (e.g., 39–40°C at 0.04 mm Hg for the alcohol), while brominated analogs likely have higher boiling points due to increased molecular weight .
- NMR Signatures: Methyl groups in 2-propanol derivatives resonate at δ 1.5–1.6 (e.g., 2-(2-pyridyl)-2-propanol in ), whereas bromomethyl groups would show deshielded protons near δ 3.5–4.0 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
